molecular formula C17H21NO B1683613 4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one CAS No. 46971-49-7

4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one

Cat. No.: B1683613
CAS No.: 46971-49-7
M. Wt: 255.35 g/mol
InChI Key: WBOBBFXICHVHHM-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3,4,9b-tetrahydro-2H-indeno[1,2-c]pyridin-2-yl)butan-2-one is a polycyclic compound featuring a fused indeno-pyridine core with a ketone-containing butan-2-one side chain. Such compounds are often synthesized for applications in medicinal chemistry, material science, or as intermediates in organic synthesis .

Properties

CAS No.

46971-49-7

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

4-(5-methyl-1,3,4,9b-tetrahydroindeno[1,2-c]pyridin-2-yl)butan-2-one

InChI

InChI=1S/C17H21NO/c1-12(19)7-9-18-10-8-15-13(2)14-5-3-4-6-16(14)17(15)11-18/h3-6,17H,7-11H2,1-2H3

InChI Key

WBOBBFXICHVHHM-UHFFFAOYSA-N

SMILES

CC1=C2CCN(CC2C3=CC=CC=C13)CCC(=O)C

Canonical SMILES

CC1=C2CCN(CC2C3=CC=CC=C13)CCC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YG 19-256
YG-19-256

Origin of Product

United States

Chemical Reactions Analysis

YG-19-256 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

YG-19-256 has been extensively studied for its anticonvulsant properties. It has shown efficacy in reducing photically-induced myoclonic responses in baboons without causing acute neurological toxicity This makes it a promising candidate for the treatment of epilepsy and other seizure disorders

Mechanism of Action

The mechanism of action of YG-19-256 involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter release and inhibit abnormal neuronal firing, thereby reducing seizure activity . The exact pathways and molecular targets are still under investigation, but its efficacy in animal models suggests a significant impact on the central nervous system.

Comparison with Similar Compounds

Structural Analogues

A. Indeno-Pyridine Derivatives

3-Acetyl-2-methyl-4-phenylindeno[1,2-b]pyridin-5-one (CAS 100026-27-5) Structural Features: Contains a planar indeno[1,2-b]pyridin-5-one core with acetyl and phenyl substituents. Unlike the target compound, this derivative lacks a tetrahydro ring system but shares the fused indeno-pyridine framework.

3-Acetyl-2-methyl-4-(pyridin-3-yl)-1,4-dihydroindeno[1,2-b]pyridin-5-one Structural Features: Features a 1,4-dihydroindeno-pyridine core with a pyridinyl substituent, enhancing π-π stacking interactions. The acetyl group at position 3 parallels the ketone functionality in the target compound. Characterization: Single-crystal X-ray diffraction confirms a planar structure (mean C–C bond length: 0.002 Å) .

B. Cathinone Derivatives

1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone) Structural Features: Combines an indenyl group with a pyrrolidine-substituted cathinone backbone. The ketone group and tetrahydroindene moiety are structurally analogous to the target compound. Applications: Acts as a novel psychoactive substance (NPS), highlighting the role of indenyl-ketone hybrids in CNS activity .

C. Pyridin-2-yl Ketones

1-(Pyridin-2-yl)butan-2-one Structural Features: A simpler ketone with a pyridinyl substituent. Applications: Used as a pesticide intermediate and studied for neuroprotective properties .

Analytical Characterization
Compound Techniques & Data Highlights Reference
Target Compound Anticipated use of HRMS, NMR, and X-ray crystallography (standard for indeno-pyridines ).
Indapyrophenidone HRMS (m/z 308.1753 [M+H]+), ¹H/¹³C NMR, and X-ray crystallography . [2]
Compound 11f (Pyrido-Pyrimidine) IR (1664, 1690 cm⁻¹ for C=O), ¹H NMR (δ 11.15 for NH), EI-MS (m/z 371.41) . [7]
3-Acetyl-2-methyl-4-(pyridin-3-yl)-... X-ray diffraction (R factor = 0.047), confirming planarity and substituent positions . [9]

Biological Activity

The compound 4-(5-Methyl-1,3,4,9b-tetrahydro-2H-indeno[1,2-c]pyridin-2-yl)butan-2-one , with the CAS number 46971-49-7 , belongs to a class of indeno-pyridine derivatives. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action, based on available literature and research findings.

  • Molecular Formula : C17H21NO
  • Molecular Weight : 255.36 g/mol
  • Structure : The compound features a tetrahydro-indeno-pyridine core structure that is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indeno-pyridine can inhibit cell proliferation in various cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
Ali et al. (2012)Human pancreatic cancer (Patu8988)Not specifiedInduces apoptosis via caspase activation
Unknown SourceHuman gastric cancer (SGC7901)Not specifiedCell cycle arrest and apoptosis
Unknown SourceHuman hepatic cancer (SMMC7721)Not specifiedInhibition of proliferation

These findings suggest that the compound may possess similar anticancer properties due to its structural features that facilitate interaction with cellular targets.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Enzyme inhibition studies are crucial for understanding the compound's mechanism of action in neurodegenerative diseases.

  • Monoamine Oxidase (MAO) Inhibition : Some derivatives have shown selective inhibition towards MAO-B, which is important for the treatment of neurodegenerative disorders like Parkinson's disease.
Compound Target Enzyme IC50 (µM)
5-Nitrothiazole-derived semicarbazonesMAO-B0.212
Other derivativesAChE/BuChE0.264 / 0.024

These studies highlight the potential of indeno-pyridine derivatives as multi-targeted agents in neuropharmacology.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) suggest:

  • Interaction with Receptors : The indeno-pyridine structure may facilitate binding to neurotransmitter receptors or other cellular targets.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Enzymatic Modulation : The ability to inhibit enzymes like MAO-B suggests a role in modulating neurotransmitter levels.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

  • Anticancer Studies : Research has demonstrated that certain indeno-pyridine derivatives can reduce tumor growth in vivo by inducing apoptosis and inhibiting cell proliferation.
    "Complexes derived from indeno-pyridine showed a significant increase in apoptosis rates in human cancer cell lines" .
  • Neuropharmacological Studies : Investigations into the inhibition of MAO-B have indicated that these compounds might provide therapeutic benefits for neurodegenerative diseases.
    "Compounds with similar structures exhibited competitive and reversible inhibition against MAO-B" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one

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